5-Propylisoxazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

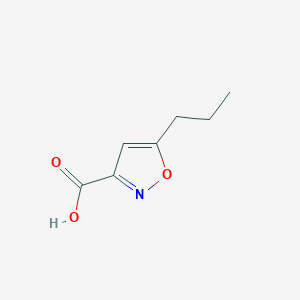

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)8-11-5/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWHSBZHRVKCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360633 | |

| Record name | 5-propylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-75-0 | |

| Record name | 5-Propyl-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89776-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-propylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Propylisoxazole-3-carboxylic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Propylisoxazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, molecular structure, a plausible synthetic route, and its potential applications, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Molecular Structure

This compound is a specialty chemical primarily utilized in research and development.[] Its core structure features an isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This ring is substituted with a propyl group at the 5-position and a carboxylic acid group at the 3-position.

CAS Number: 89776-75-0[][2]

Molecular Attributes

A summary of the key molecular attributes for this compound is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₃ | [] |

| Molecular Weight | 155.15 g/mol | [] |

| Canonical SMILES | CCCC1=CC(=NO1)C(=O)O | [] |

| InChI | 1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)8-11-5/h4H,2-3H2,1H3,(H,9,10) | |

| Physical Form | Solid |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Synthesis Pathway

The proposed synthesis workflow is outlined below:

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a predictive guide based on analogous syntheses. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

-

To a stirred solution of 1-pentyne in an appropriate solvent (e.g., dichloromethane), add ethyl 2-chloro-2-oxoacetate and a mild base (e.g., triethylamine) at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 5-propylisoxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

The ethyl 5-propylisoxazole-3-carboxylate is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for a few hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not publicly available, its spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.[3][4]

¹H and ¹³C NMR Spectroscopy

The predicted NMR data provides a valuable reference for the structural confirmation of synthesized this compound.[5][6]

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~6.5 | Singlet | 1H | Isoxazole Ring Proton (C4-H) |

| ~2.8 | Triplet | 2H | Methylene Group (-CH₂-CH₂-CH₃) |

| ~1.7 | Sextet | 2H | Methylene Group (-CH₂-CH₂-CH₃) |

| ~1.0 | Triplet | 3H | Methyl Group (-CH₂-CH₂-CH₃) |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165-170 | Carboxylic Acid Carbonyl (C=O) |

| ~170 | Isoxazole Ring Carbon (C5) |

| ~160 | Isoxazole Ring Carbon (C3) |

| ~100 | Isoxazole Ring Carbon (C4) |

| ~28 | Methylene Carbon (-CH₂-CH₂-CH₃) |

| ~22 | Methylene Carbon (-CH₂-CH₂-CH₃) |

| ~13 | Methyl Carbon (-CH₂-CH₂-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and isoxazole functionalities.[3]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch of carboxylic acid |

| ~1700 | C=O stretch of carboxylic acid |

| ~1600 | C=N stretch of isoxazole |

| ~1450 | C-H bend |

| ~1200 | C-O stretch of carboxylic acid |

Applications in Research and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[7] Derivatives of isoxazole carboxylic acids have been investigated for various therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[7][8]

While specific biological activities for this compound have not been extensively reported, its structural features suggest its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid moiety allows for straightforward derivatization, such as the formation of amides and esters, enabling the exploration of structure-activity relationships in drug discovery programs.[7]

The propyl group provides a lipophilic character that can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound represents a valuable chemical entity for researchers in the pharmaceutical and life sciences. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential as a building block in drug discovery. The predictive spectroscopic data included herein will aid in the characterization and quality control of this compound in a research setting. As the exploration of novel chemical matter continues to be a cornerstone of therapeutic innovation, compounds like this compound will undoubtedly play a significant role in the development of the next generation of medicines.

References

- 2. 5-PROPYL-ISOXAZOLE-3-CARBOXYLIC ACID | 89776-75-0 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 5-Propylisoxazole-4-carboxylic Acid [benchchem.com]

- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of 5-Propylisoxazole-3-carboxylic Acid Derivatives

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a multitude of compounds exhibiting a wide spectrum of pharmacological activities.[1] This technical guide presents a comprehensive framework for the systematic investigation of the biological potential of a novel subclass: 5-propylisoxazole-3-carboxylic acid derivatives. While this specific scaffold is not extensively documented in current literature, this guide extrapolates from the well-established biological profiles of related isoxazole-containing compounds to propose a robust, field-proven screening cascade.[1][2] We provide a plausible synthetic strategy for generating a focused library of amide and ester derivatives from the this compound core. Subsequently, this guide offers detailed, step-by-step protocols for a three-tiered biological evaluation, targeting anticancer, antimicrobial, and anti-inflammatory activities. Methodologies are grounded in established, validated assays to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutic agents.

Introduction: The Isoxazole Nucleus as a Versatile Pharmacophore

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically approved drugs and investigational agents.[1][2] The inherent versatility of the isoxazole scaffold allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of isoxazole have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

This guide focuses on the untapped potential of this compound derivatives. The presence of the carboxylic acid functionality at the 3-position provides a convenient handle for the synthesis of a diverse library of amides and esters, allowing for a systematic exploration of the structure-activity relationship (SAR). The 5-propyl group introduces a lipophilic element that can be crucial for membrane permeability and target engagement.

Proposed Synthesis of this compound and its Derivatives

A logical and efficient synthetic approach is paramount for generating a library of compounds for biological screening. The proposed synthesis of this compound and its subsequent derivatization is outlined below.

Synthesis of the Core Scaffold: this compound

The core scaffold can be synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a well-established method for constructing the isoxazole ring.[3][4][5]

Step 1: Generation of the Nitrile Oxide. The requisite nitrile oxide can be generated in situ from the corresponding aldoxime.

Step 2: 1,3-Dipolar Cycloaddition. The generated nitrile oxide undergoes a cycloaddition reaction with an appropriately substituted alkyne, such as ethyl pent-2-ynoate, to yield the ethyl ester of this compound.

Step 3: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid under basic conditions, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water.[6][7][8]

Derivatization of the Core Scaffold

The carboxylic acid is a versatile functional group for creating a library of derivatives.

-

Amide Synthesis: The carboxylic acid can be coupled with a variety of primary and secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to yield a library of amides.[9][10][11]

-

Ester Synthesis: Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.[12][13]

Caption: Proposed synthetic workflow for this compound and its derivatives.

Biological Activity Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives.

Caption: Overall biological activity screening cascade.

Tier 1: Anticancer Activity Screening

Rationale: Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including apoptosis induction and enzyme inhibition.[14]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay [15][16][17][18]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (see Table 1)

-

RPMI-1640 or DMEM medium with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds and a positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Proposed Panel of Human Cancer Cell Lines for Primary Screening

| Cell Line | Cancer Type |

| MCF-7 | Breast Adenocarcinoma |

| A549 | Lung Carcinoma |

| HCT116 | Colon Carcinoma |

| PC-3 | Prostate Carcinoma |

| HeLa | Cervical Cancer |

Tier 2: Antimicrobial Activity Screening

Rationale: The isoxazole ring is a component of several antibacterial drugs, and novel derivatives are continually being explored for their antimicrobial properties.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [1][19][20][21][22]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial and fungal strains (see Table 2)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Bacterial/fungal inoculums standardized to 0.5 McFarland

Procedure:

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Proposed Panel of Microbial Strains for Primary Screening

| Microorganism | Type |

| Staphylococcus aureus (ATCC 29213) | Gram-positive bacteria |

| Bacillus subtilis (ATCC 6633) | Gram-positive bacteria |

| Escherichia coli (ATCC 25922) | Gram-negative bacteria |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria |

| Candida albicans (ATCC 90028) | Fungal pathogen |

Tier 3: Anti-inflammatory Activity Screening

Rationale: Isoxazole derivatives, including the COX-2 inhibitor valdecoxib, are known for their anti-inflammatory effects.[23]

Protocol 3: Measurement of Nitric Oxide Production using the Griess Assay [14][24][25][26][27]

This assay quantifies nitrite, a stable and oxidized product of nitric oxide (NO), a key inflammatory mediator.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Test compounds and a positive control (e.g., Dexamethasone)

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds.

Protocol 4: Inhibition of Protein Denaturation Assay [28][29][30][31][32]

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Materials:

-

Egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compounds and a positive control (e.g., Diclofenac sodium)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, PBS, and various concentrations of the test compounds.

-

Incubation: Incubate the mixture at 37°C for 15 minutes.

-

Heat Denaturation: Induce denaturation by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation.

Protocol 5: Cyclooxygenase (COX) Inhibition Assay [2][23][33][34][35]

This assay determines the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

Assay buffer

-

Fluorometric or colorimetric probe

-

Test compounds and selective inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

-

Enzyme and Compound Incubation: Incubate the COX enzyme with the test compound or control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Signal Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both isoforms.

Data Interpretation and Progression to Secondary Screening

Compounds that exhibit significant activity in the primary screening assays (e.g., IC50 < 10 µM for anticancer and anti-inflammatory assays, MIC < 16 µg/mL for antimicrobial assays) should be advanced to secondary screening. This next phase would involve more detailed mechanism of action studies, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition kinetics, as well as preliminary in vivo studies in appropriate animal models.

Conclusion

This technical guide provides a robust and scientifically sound framework for the synthesis and comprehensive biological evaluation of this compound derivatives. By employing the proposed screening cascade, researchers can systematically explore the therapeutic potential of this novel class of compounds in the areas of oncology, infectious diseases, and inflammation. The detailed protocols and structured approach outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the identification of promising lead candidates for further drug development.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. benchchem.com [benchchem.com]

- 3. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. asiaresearchnews.com [asiaresearchnews.com]

- 12. mdpi.com [mdpi.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. atcc.org [atcc.org]

- 19. researchgate.net [researchgate.net]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Protocol Griess Test [protocols.io]

- 28. researchgate.net [researchgate.net]

- 29. plantarchives.org [plantarchives.org]

- 30. jddtonline.info [jddtonline.info]

- 31. ijpsr.com [ijpsr.com]

- 32. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

A Technical Guide to the Spectroscopic Analysis of 5-Propylisoxazole-3-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Propylisoxazole-3-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical protocols for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of this compound

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] The specific substitution pattern of this compound, featuring a propyl group and a carboxylic acid moiety on the isoxazole ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior, which are critical steps in the drug discovery pipeline.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The numbering of the atoms, as illustrated in the diagram below, will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence and connectivity of the propyl group, the isoxazole ring, and the carboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the propyl chain protons, the isoxazole ring proton, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-11 (CH₃) | 0.9 - 1.1 | Triplet (t) | 7-8 |

| H-10 (CH₂) | 1.6 - 1.8 | Sextet (sxt) | 7-8 |

| H-9 (CH₂) | 2.7 - 2.9 | Triplet (t) | 7-8 |

| H-4 (CH) | 6.5 - 6.7 | Singlet (s) | - |

| COOH | 10 - 13 | Broad Singlet (br s) | - |

The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield region (δ 10-13 ppm), although this signal can be concentration-dependent and may exchange with deuterium in solvents like D₂O.[4][5]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the downfield region.[6] The carbons of the isoxazole ring and the propyl chain will have characteristic chemical shifts.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-11 (CH₃) | 13 - 15 |

| C-10 (CH₂) | 20 - 25 |

| C-9 (CH₂) | 28 - 32 |

| C-4 (CH) | 100 - 105 |

| C-3 (C) | 155 - 160 |

| C-5 (C) | 170 - 175 |

| C-6 (COOH) | 160 - 165 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR data.

-

Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[7]

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard.[8]

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: A typical experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions are expected for the O-H and C=O bonds of the carboxylic acid, as well as vibrations associated with the isoxazole ring.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Alkyl) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=N (Isoxazole) | 1600 - 1650 | Medium |

| C=C (Isoxazole) | 1450 - 1550 | Medium |

| N-O (Isoxazole) | 1300 - 1400 | Medium |

The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[5][9] The stretching vibrations of the isoxazole ring are also characteristic.[1][10]

Experimental Protocol for IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is commonly used.

-

Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Data Acquisition : A background spectrum is first collected, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

For this compound (Molecular Formula: C₇H₉NO₃, Molecular Weight: 155.15 g/mol ), the mass spectrum is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Expected Fragmentation Pattern:

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu).[4][11] Alpha-cleavage next to the carbonyl group is also a common fragmentation route.[12][13]

Expected Key Fragments:

| m/z | Fragment |

| 155 | [M]⁺ |

| 138 | [M-OH]⁺ |

| 110 | [M-COOH]⁺ |

Experimental Protocol for Mass Spectrometry

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

-

Sample Preparation : The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Data Acquisition : The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. Adherence to rigorous experimental procedures and a thorough understanding of spectroscopic principles are essential for ensuring the quality and integrity of the data, which ultimately underpins the advancement of drug discovery and development programs.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide on In Silico Docking Studies of 5-Propylisoxazole-3-carboxylic acid with Target Proteins

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on conducting in silico docking studies of 5-Propylisoxazole-3-carboxylic acid. It emphasizes scientific integrity, logical workflow, and actionable insights derived from computational methodologies.

Introduction: The Strategic Value of In Silico Screening

This compound (CAS 89776-75-0) is a heterocyclic compound with a molecular weight of 155.15 g/mol .[][2] Its isoxazole core is a privileged scaffold in medicinal chemistry, suggesting potential interactions with a variety of biological targets. In silico molecular docking offers a rapid and cost-effective preliminary screening method to identify and characterize potential protein-ligand interactions.[3][4] This computational approach predicts the preferred binding orientation and affinity of a ligand to a protein, thereby prioritizing candidates for further experimental validation.[4][5]

PART 1: Foundational Steps - Ligand and Receptor Preparation

The accuracy of any docking study is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand and the target protein.

Ligand Preparation: Characterizing this compound

The initial step involves obtaining the 2D structure of this compound, which can be sourced from chemical databases like PubChem. This 2D representation is then converted into a 3D structure. Key considerations at this stage include:

-

Tautomeric and Ionization States: At physiological pH, the carboxylic acid group is expected to be deprotonated. It is crucial to generate the correct ionization state as this significantly influences electrostatic interactions.

-

Energy Minimization: The initial 3D conformer must be energy-minimized to achieve a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or AMBER.

Target Protein Selection and Preparation: A Case Study with COX-2

For this guide, we will consider Cyclooxygenase-2 (COX-2) as a potential target, given its role in inflammation and the known anti-inflammatory properties of some isoxazole derivatives.[6]

1.2.1 Sourcing the Protein Structure

High-resolution 3D structures of proteins are available from the Protein Data Bank (PDB).[7][8][9][10][11] When selecting a PDB entry for COX-2, factors such as resolution, species of origin, and the presence of co-crystallized ligands should be considered. For instance, PDB entries like 1CX2 and 5IKR provide crystal structures of COX-2.[12][13][14]

1.2.2 The Protein Preparation Workflow

The raw PDB file requires several preparatory steps to ensure it is suitable for docking:[15][16][17][18]

-

Removal of Non-essential Molecules: Water molecules, ions, and co-solvents are typically removed, unless they are known to be integral to the binding site.[17][18]

-

Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms, which are critical for accurate hydrogen bonding and charge calculations.[15][17]

-

Assigning Charges and Atom Types: Appropriate charges and atom types are assigned based on the chosen force field.

-

Structural Refinement: Any missing residues or side chains in the crystal structure should be modeled and repaired.

Caption: Workflow for preparing a protein structure for docking studies.

PART 2: The Docking Simulation - Predicting Interactions

With the prepared ligand and protein, the molecular docking simulation can be performed. The choice of software is critical and depends on the specific research goals.

Selecting the Right Docking Software

A variety of molecular docking software is available, each with its own algorithms and scoring functions.[19] Popular choices include:

-

AutoDock Vina: Known for its speed and accuracy, it is a widely used open-source tool.[20]

-

Schrödinger Suite (Glide): A commercial package offering a comprehensive set of tools for drug discovery.

-

GOLD: Renowned for its genetic algorithm-based conformational search.

Defining the Binding Site and Running the Simulation

The docking process involves defining a search space, typically a grid box, around the protein's active site. If a co-crystallized ligand is present in the PDB structure, its coordinates can be used to define the center of this box. The docking algorithm then explores various poses of the ligand within this defined space and scores them based on a scoring function that estimates the binding affinity.

Interpreting the Docking Results

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinities (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable interaction.

Table 1: Hypothetical Docking Results of this compound with COX-2

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| 1 | -7.8 | Arg120, Tyr355, Ser530 | 2 |

| 2 | -7.5 | Arg120, Val349, Ser530 | 1 |

| 3 | -7.2 | Tyr355, Ala527, Gly526 | 1 |

PART 3: Post-Docking Validation and Analysis - Ensuring Scientific Rigor

The results of a docking simulation are predictive and require further validation to be considered reliable.

Redocking of a Known Ligand

A common validation technique is to "redock" a known inhibitor (if available from the PDB structure) back into the active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.

Molecular Dynamics (MD) Simulations

For the most promising poses, molecular dynamics (MD) simulations can provide a more dynamic and realistic assessment of the protein-ligand complex's stability over time.[21][22] MD simulations can help refine the binding mode and provide a more accurate estimation of the binding free energy.[23] GROMACS is a widely used software package for performing MD simulations.[24][25]

Caption: A comprehensive workflow for docking and post-docking validation.

Conclusion

In silico docking is a powerful hypothesis-generating tool in the early stages of drug discovery. This guide has outlined a systematic and scientifically rigorous approach to investigating the potential interactions of this compound with protein targets. By adhering to best practices in ligand and protein preparation, employing appropriate docking and validation techniques, researchers can significantly enhance the efficiency and effectiveness of their drug development pipelines.

References

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 7. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 8. rcsb.org [rcsb.org]

- 9. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 10. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 11. proteopedia.org [proteopedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 17. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 18. scotchem.ac.uk [scotchem.ac.uk]

- 19. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]

- 20. reddit.com [reddit.com]

- 21. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 22. portal.valencelabs.com [portal.valencelabs.com]

- 23. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 24. GROMACS Tutorials [mdtutorials.com]

- 25. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 5-Propylisoxazole-3-carboxylic Acid Analogs

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile scaffold, engaging in a multitude of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[4] This versatility has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, from the anti-inflammatory agent leflunomide to the antibiotic cloxacillin.[2][5][6] The isoxazole moiety is not merely a passive linker; its inherent chemical characteristics significantly influence the pharmacokinetic and pharmacodynamic profiles of a molecule.[1][4]

This guide focuses on a specific, yet highly promising, subclass: 5-propylisoxazole-3-carboxylic acid analogs . This scaffold presents three key points for chemical modification and SAR exploration: the isoxazole core, the 3-position carboxylic acid, and the 5-position propyl group. Understanding how modifications at each of these positions influence biological activity is paramount for designing novel therapeutics with enhanced potency, selectivity, and reduced toxicity.[2]

Core Rationale: Why this compound?

The selection of the this compound scaffold for a drug discovery campaign is a deliberate choice, grounded in established medicinal chemistry principles.

-

The Carboxylic Acid Moiety (C3-Position): The carboxylic acid group is a powerful pharmacophore. It is ionizable at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues like arginine and lysine in a protein's active site. This often serves as a critical anchoring point for the entire molecule. Furthermore, this group can act as a hydrogen bond donor and acceptor, providing additional binding affinity. Its presence also tends to increase aqueous solubility, a desirable pharmacokinetic property.

-

The Propyl Group (C5-Position): The n-propyl group provides a region of moderate lipophilicity. This is crucial for balancing the polarity of the carboxylic acid. The propyl chain can insert into hydrophobic pockets within a target protein, contributing to binding affinity through van der Waals forces. Its size and flexibility can be systematically modified (e.g., to isopropyl, cyclopropyl, or longer/shorter alkyl chains) to probe the dimensions of this hydrophobic pocket, a classic SAR strategy.

-

The Isoxazole Core: The isoxazole ring itself is more than just a linker. It is a bioisostere for other five-membered rings and can influence the overall geometry and electronic distribution of the molecule.[4] The nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the weak N-O bond can be susceptible to metabolic cleavage, which can be a factor in prodrug design or metabolic stability.[1]

This guide will systematically explore the SAR of this scaffold, providing a logical framework for its optimization in a drug discovery program.

SAR Exploration Strategy: A Positional Scanning Approach

A systematic SAR study of this scaffold involves modifying each of the three key positions while keeping the others constant. This allows for the deconvolution of the specific contribution of each component to the overall biological activity.

Diagram: General SAR Workflow

Caption: A typical workflow for the structure-activity relationship (SAR) study of the core scaffold.

Part 1: Modifications at the C3-Carboxylic Acid Position

The primary goal of modifying the carboxylic acid is to explore alternative interactions with the target, improve cell permeability (by masking the polar acid), or alter the metabolic profile.

Key Modifications and Rationale:

-

Esterification: Converting the carboxylic acid to a methyl or ethyl ester serves as a simple prodrug strategy. Esters are more lipophilic and can passively diffuse across cell membranes more readily than the charged carboxylate. Inside the cell, ubiquitous esterase enzymes can cleave the ester, releasing the active carboxylic acid.

-

Amide Formation: Synthesizing a library of primary, secondary, and tertiary amides introduces new hydrogen bonding possibilities and can significantly alter the molecule's physicochemical properties. The R-groups on the amide nitrogen can be used to probe for additional binding interactions.

-

Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres like tetrazole or hydroxamic acid is a key strategy.

-

Tetrazole: The tetrazole ring has a similar pKa to a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions. However, it is metabolically more stable and can offer improved pharmacokinetic properties.

-

Hydroxamic Acid: This group is a strong metal chelator and is often used when targeting metalloenzymes.

-

Data Summary: C3-Position Modifications

| Analog | Modification | Rationale | Expected Impact on Activity |

| 1a | Methyl Ester | Prodrug; Increased lipophilicity | Decreased in vitro activity; Increased cellular activity |

| 1b | Unsubstituted Amide | Introduce H-bond donor/acceptor | Activity dependent on target active site |

| 1c | Tetrazole | Carboxylic acid bioisostere | Potentially maintained or improved activity and stability |

| 1d | Hydroxamic Acid | Metalloenzyme chelation | High potency if target is a metalloenzyme |

Part 2: Modifications at the C5-Propyl Position

Modifications at this position are designed to probe the size, shape, and nature of the hydrophobic pocket it occupies.

Key Modifications and Rationale:

-

Alkyl Chain Length: Varying the chain length (ethyl, butyl, pentyl) directly tests the depth of the hydrophobic pocket. A sharp drop-off in activity with a butyl or pentyl chain suggests a sterically constrained pocket.

-

Branching: Introducing branching (e.g., isopropyl, isobutyl) explores the width and shape of the pocket. An increase in activity with a branched alkyl group indicates a preference for a non-linear substituent.

-

Cyclic Analogs: Replacing the propyl group with a cyclopropyl or cyclobutyl ring constrains the conformation. This can lead to a significant increase in potency if the rigid conformation is optimal for binding (an entropy advantage).

-

Introduction of Heteroatoms: Replacing a methylene (-CH2-) unit with an oxygen (to form a propoxy-like chain) or sulfur can introduce new polar contacts or alter the lipophilicity and metabolic stability of the side chain.

Data Summary: C5-Position Modifications

| Analog | Modification | Rationale | Expected Impact on Activity |

| 2a | Ethyl | Probe for smaller hydrophobic pocket | Activity may increase or decrease |

| 2b | Isopropyl | Probe for pocket width/shape | Increased activity suggests pocket is not narrow |

| 2c | Cyclopropyl | Conformational constraint | Potential for increased potency |

| 2d | Phenyl | Explore potential for π-π stacking | High impact; depends on presence of aromatic residues |

Experimental Protocols

Protocol 1: General Synthesis of this compound

This procedure is based on the well-established [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.[5]

Diagram: Synthetic Pathway

Caption: General synthetic route to the core scaffold via cycloaddition.

Step-by-Step Procedure:

-

Nitrile Oxide Generation: To a stirred solution of ethyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et3N, 1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. The intermediate nitrile oxide is generated in situ.

-

Cycloaddition: To the reaction mixture containing the nitrile oxide, add 1-pentyne (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product (Ethyl 5-propylisoxazole-3-carboxylate) by flash column chromatography on silica gel.

-

Saponification: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours.

-

Acidification and Isolation: Once the hydrolysis is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Protocol 2: Amide Coupling for C3-Modification

This protocol uses standard peptide coupling reagents for the formation of amides from the parent carboxylic acid.

Step-by-Step Procedure:

-

Activation: Dissolve this compound (1.0 eq) in dry N,N-dimethylformamide (DMF). Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (e.g., benzylamine, 1.2 eq) to the activated acid solution.

-

Reaction: Stir the reaction at room temperature for 6-12 hours.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by flash chromatography to yield the desired amide analog.

Conclusion and Future Perspectives

The this compound scaffold represents a rich starting point for medicinal chemistry exploration. The systematic, position-by-position modification approach detailed in this guide provides a robust framework for developing a comprehensive SAR. By carefully analyzing how changes in the C3-acid, C5-propyl group, and the isoxazole ring itself impact biological activity, researchers can rationally design potent and selective modulators of their target of interest.

Future work should focus on combining the most favorable modifications from each series into "second-generation" analogs. For instance, if a C5-cyclopropyl group and a C3-tetrazole bioisostere both independently enhance activity, a compound containing both motifs should be synthesized and evaluated. This iterative process of design, synthesis, and testing is the hallmark of successful drug discovery and is essential for translating the initial promise of this scaffold into a viable clinical candidate.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. ijpca.org [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ijcrt.org [ijcrt.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Step-by-step synthesis protocol for 5-Propylisoxazole-3-carboxylic acid

An Application Note for the Synthesis of 5-Propylisoxazole-3-carboxylic Acid

Topic: A Detailed, Step-by-Step Synthesis Protocol for this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis strategy employs a highly efficient and regioselective 1,3-dipolar cycloaddition reaction to construct the isoxazole core, followed by a standard saponification to yield the final carboxylic acid. This guide is designed for organic chemists in research and development, offering detailed procedural steps, explanations of the underlying chemical principles, and methods for characterization.

Introduction

Isoxazole scaffolds are privileged structures in pharmacology, appearing in numerous pharmaceutical agents due to their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups.[1] Specifically, 5-substituted-isoxazole-3-carboxylic acids serve as crucial intermediates for creating more complex molecules, including potent enzyme inhibitors.[2][3] The synthesis described herein follows a robust and well-documented pathway: the [3+2] cycloaddition between an alkyne and a nitrile oxide, which is a powerful method for constructing the isoxazole ring system.[4][5] This is followed by the hydrolysis of the resulting ester to furnish the target acid.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

-

Step 1: [3+2] Cycloaddition to form Ethyl 5-propylisoxazole-3-carboxylate.

-

Step 2: Saponification to yield this compound.

Part 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

Principle and Rationale

The core of the isoxazole ring is constructed via a 1,3-dipolar cycloaddition reaction.[6] In this protocol, a nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate through dehydrochlorination by a non-nucleophilic base, triethylamine. This highly reactive nitrile oxide dipole then immediately reacts with the dipolarophile, 1-pentyne. The reaction proceeds with high regioselectivity, predominantly forming the 3,5-disubstituted isoxazole isomer due to steric and electronic factors governing the transition state of the cycloaddition.[4]

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Molar Equiv. |

| 1-Pentyne | 627-19-0 | 68.12 g/mol | 1.2 |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 1871-03-0 | 151.55 g/mol | 1.0 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 1.5 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |

| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Wash |

| Brine (Saturated NaCl aq.) | N/A | N/A | Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq).

-

Dissolution: Add dichloromethane (approx. 10 volumes relative to the limiting reagent) to the flask and stir until the solid is fully dissolved.

-

Addition of Alkyne: Add 1-pentyne (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford Ethyl 5-propylisoxazole-3-carboxylate as a clear oil.

-

Part 2: Synthesis of this compound

Principle and Rationale

This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester intermediate. Sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the sodium salt of the carboxylic acid and ethanol. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to precipitate the desired this compound. This method is a standard and high-yielding procedure for converting esters to carboxylic acids.[7]

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Molar Equiv. |

| Ethyl 5-propylisoxazole-3-carboxylate | 89776-74-9 | 183.21 g/mol | 1.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 2.0 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Solvent |

| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | Co-solvent |

| Water (H₂O) | 7732-18-5 | 18.02 g/mol | Solvent |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | For pH adj. |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve Ethyl 5-propylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF and Methanol.

-

Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water. Add this aqueous NaOH solution dropwise to the stirred ester solution.[7]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the disappearance of the starting material by TLC.

-

Acidification:

-

Upon completion, transfer the reaction mixture to a separatory funnel or beaker.

-

Cool the mixture in an ice bath and carefully adjust the pH to ~2 by slowly adding 1 M HCl. A white precipitate should form.[7]

-

-

Extraction and Isolation:

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Final Product:

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

The resulting white solid is the target compound, this compound (CAS 89776-75-0).[] The product can be further purified by recrystallization if necessary.

-

Synthetic Workflow Diagram

Caption: Overall workflow for the two-step synthesis of the target compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point (MP): To assess the purity of the solid product.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]

- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 5-Propylisoxazole-3-carboxylic acid in Medicinal Chemistry

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system is a prominent heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry. The 5-substituted-isoxazole-3-carboxylic acid scaffold, in particular, has emerged as a versatile template for the development of potent and selective inhibitors of various enzymes and receptors. This application note will focus on the utility of 5-propylisoxazole-3-carboxylic acid as a key building block in medicinal chemistry, with a particular emphasis on its potential as a precursor for xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.

The carboxylic acid moiety at the 3-position provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amide, ester, and other bioisosteric replacements.[1][2] The substituent at the 5-position, in this case, a propyl group, plays a crucial role in modulating the compound's lipophilicity and steric interactions with the target protein. While extensive research has been conducted on aryl- and methyl-substituted analogs, the propyl variant offers a unique lipophilic profile that can be exploited to optimize pharmacokinetic and pharmacodynamic properties.[1][3]

Key Application: Xanthine Oxidase Inhibition

A significant body of research highlights the potential of 5-substituted-isoxazole-3-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XO).[3][4] XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that is a primary cause of gout.

The inhibitory activity of this scaffold is attributed to its ability to mimic the natural substrate, xanthine, and interact with key residues in the active site of the enzyme. Molecular modeling studies on related compounds have shown that the carboxylic acid group forms crucial hydrogen bonds with amino acid residues, while the isoxazole ring and the substituent at the 5-position engage in hydrophobic and van der Waals interactions.[3][4]

Figure 1: The role of Xanthine Oxidase in purine metabolism and its inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not extensively published, we can extrapolate from studies on analogous compounds. Research on 5-phenylisoxazole-3-carboxylic acid derivatives has shown that substitution on the phenyl ring significantly impacts inhibitory potency against xanthine oxidase.[3] Similarly, studies on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids revealed that hydrophobic groups on the indole nitrogen are crucial for activity.[4] This suggests that the propyl group in this compound likely occupies a hydrophobic pocket within the enzyme's active site. Further derivatization of the propyl chain, for instance, by introducing unsaturation or branching, could lead to enhanced potency and selectivity.

| Compound Class | Key SAR Findings | Target | Reference |

| 5-Phenylisoxazole-3-carboxylic acid derivatives | Cyano substitution on the phenyl ring enhances potency. | Xanthine Oxidase | [3] |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Hydrophobic substituents on the indole nitrogen are essential for high inhibitory activity. | Xanthine Oxidase | [4] |

| 5-Methylisoxazole-3-carboxylic acid derivatives | Serves as a versatile building block for kinase inhibitors. | Raf Kinase | [1] |

| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | Dichlorobenzyl substitution leads to potent antitubercular activity. | Mycobacterium tuberculosis | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound Amide Derivatives for SAR Studies

This protocol describes a general method for the synthesis of a library of amide derivatives of this compound for the exploration of structure-activity relationships. The carboxylic acid is activated to form an acyl chloride, which is then reacted with a variety of primary and secondary amines.

Materials:

-

This compound

-

Oxalyl chloride

-

Dry Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

A library of primary and secondary amines

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Acyl Chloride Formation:

-

To a solution of this compound (1.0 eq) in dry DCM, add a catalytic amount of DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in dry DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in dry DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the acyl chloride solution to the amine solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

-

-

Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Figure 2: General workflow for the synthesis of this compound amide derivatives.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of synthesized this compound derivatives against xanthine oxidase. The assay measures the increase in absorbance at 295 nm resulting from the formation of uric acid from xanthine.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Potassium phosphate buffer (pH 7.5)

-

Synthesized inhibitor compounds

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare stock solutions of the inhibitor compounds in DMSO.

-

Dilute the xanthine oxidase enzyme in the potassium phosphate buffer to the desired working concentration.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add:

-

Potassium phosphate buffer

-

Inhibitor solution (at various concentrations) or DMSO (for control)

-

Xanthine oxidase solution

-

-

Pre-incubate the plate at 25 °C for 15 minutes.

-

Initiate the reaction by adding the xanthine solution to each well.

-

Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (initial velocity) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its utility as a scaffold for xanthine oxidase inhibitors is particularly promising for the treatment of gout and hyperuricemia. The synthetic and analytical protocols provided herein offer a framework for researchers to explore the structure-activity relationships of this compound derivatives and to evaluate their biological activity. Further investigation into this and other potential applications of this scaffold is warranted and could lead to the discovery of new and effective medicines.

References

- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 2. CAS 3405-77-4: 5-Methylisoxazole-3-carboxylic acid [cymitquimica.com]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 5-Propylisoxazole-3-carboxylic acid and Analogs for FFAR1 (GPR40) Agonist Activity

Introduction: The Therapeutic Potential of Targeting FFAR1

The Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a significant therapeutic target for type 2 diabetes.[1] Predominantly expressed on pancreatic β-cells, FFAR1 is activated by medium and long-chain free fatty acids, leading to an enhancement of glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism of action makes FFAR1 agonists attractive candidates for novel anti-diabetic drugs, as they pose a minimal risk of hypoglycemia.[2] The chemical scaffold of 5-Propylisoxazole-3-carboxylic acid presents a promising starting point for the discovery of novel FFAR1 modulators. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize compounds like this compound that act as agonists of the FFAR1 receptor.

Principle of the Assays: Interrogating FFAR1 Signaling

FFAR1 is a Gq protein-coupled receptor (GPCR).[3][4] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This transient increase in intracellular Ca2+ is a hallmark of FFAR1 activation and serves as a robust readout for HTS assays.[5]

This application note details two primary HTS-compatible assays to screen for agonists of FFAR1: a primary screen using a cell-based calcium mobilization assay and a confirmatory/secondary screen using a reporter gene assay.

Visualizing the FFAR1 Signaling Pathway

Caption: FFAR1 Gq-coupled signaling cascade.

Part 1: Primary HTS - Homogeneous Calcium Mobilization Assay

This assay is designed for rapid and robust screening of large compound libraries to identify initial "hits" that activate FFAR1. It utilizes a fluorescent calcium indicator that is pre-loaded into the cells.

Experimental Workflow

Caption: Workflow for the calcium mobilization HTS assay.

Detailed Protocol

1. Materials and Reagents:

-

Cell Line: CHO-K1 cell line stably expressing human FFAR1 (e.g., from Millipore, DiscoverX).

-

Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Calcium Indicator Dye: Fluo-8 No Wash Calcium Assay Kit or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound (CAS 89776-75-0) dissolved in DMSO to a 10 mM stock.[6][]

-

Positive Control: GW9508 (a known FFAR1 agonist).

-

Negative Control: DMSO vehicle.

-

Instrumentation: FLIPR Tetra® or similar fluorescence imaging plate reader.

2. Cell Preparation and Plating:

-

Culture CHO-K1-FFAR1 cells to ~80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in culture medium and perform a cell count.

-

Seed cells into 384-well assay plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Dye Loading:

-

Prepare the calcium indicator dye solution according to the manufacturer's protocol in Assay Buffer.

-